molecular formula C7H12N2OS B1307635 3-Butyl-2-thioxoimidazolidin-4-on CAS No. 162150-91-6

3-Butyl-2-thioxoimidazolidin-4-on

Katalognummer: B1307635
CAS-Nummer: 162150-91-6
Molekulargewicht: 172.25 g/mol
InChI-Schlüssel: JIPAXYGBULGOLF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Butyl-2-thioxoimidazolidin-4-one is a heterocyclic compound that belongs to the class of thiohydantoins Thiohydantoins are known for their diverse biological activities and are considered privileged structures in medicinal chemistry

Wissenschaftliche Forschungsanwendungen

3-Butyl-2-thioxoimidazolidin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.

Biochemische Analyse

Biochemical Properties

3-Butyl-2-thioxoimidazolidin-4-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been observed to inhibit the activity of certain enzymes, such as tyrosyl-DNA phosphodiesterase 1 (TDP1), which is involved in DNA repair mechanisms . The inhibition of TDP1 by 3-Butyl-2-thioxoimidazolidin-4-one can enhance the efficacy of anticancer drugs by preventing the repair of DNA damage in cancer cells. Additionally, this compound has shown affinity for the CB1 cannabinoid receptor, indicating potential interactions with the endocannabinoid system .

Cellular Effects

The effects of 3-Butyl-2-thioxoimidazolidin-4-one on various cell types and cellular processes are profound. In cancer cells, it has been found to induce apoptosis by disrupting mitochondrial function and activating caspase pathways . This compound also influences cell signaling pathways, such as the MAPK/ERK pathway, leading to altered gene expression and reduced cell proliferation. Furthermore, 3-Butyl-2-thioxoimidazolidin-4-one affects cellular metabolism by inhibiting key metabolic enzymes, resulting in decreased ATP production and increased oxidative stress.

Molecular Mechanism

At the molecular level, 3-Butyl-2-thioxoimidazolidin-4-one exerts its effects through several mechanisms. It binds to the active sites of enzymes, such as TDP1, forming stable complexes that inhibit enzyme activity . This binding is facilitated by the sulfur atom in the thioxo group, which interacts with the enzyme’s catalytic residues. Additionally, 3-Butyl-2-thioxoimidazolidin-4-one can modulate gene expression by affecting transcription factors and epigenetic regulators, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Butyl-2-thioxoimidazolidin-4-one have been studied over various time periods. It has been observed that the compound is relatively stable under physiological conditions, with minimal degradation over time . Long-term exposure to 3-Butyl-2-thioxoimidazolidin-4-one in cell culture models has shown sustained inhibition of cell proliferation and induction of apoptosis. Prolonged exposure may also lead to adaptive responses in cells, such as upregulation of antioxidant defenses and activation of survival pathways.

Dosage Effects in Animal Models

The effects of 3-Butyl-2-thioxoimidazolidin-4-one vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth in xenograft models . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These adverse effects are likely due to the compound’s impact on cellular metabolism and oxidative stress. Therefore, careful dose optimization is necessary to maximize therapeutic efficacy while minimizing toxicity.

Metabolic Pathways

3-Butyl-2-thioxoimidazolidin-4-one is involved in several metabolic pathways, primarily through its interactions with enzymes involved in drug metabolism. It is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, potentially contributing to the compound’s overall biological activity. Additionally, 3-Butyl-2-thioxoimidazolidin-4-one can affect metabolic flux by inhibiting key enzymes in glycolysis and the tricarboxylic acid cycle, resulting in altered energy production and metabolic homeostasis.

Transport and Distribution

Within cells and tissues, 3-Butyl-2-thioxoimidazolidin-4-one is transported and distributed through interactions with specific transporters and binding proteins. It has been shown to interact with organic anion transporters, facilitating its uptake into cells . Once inside the cell, the compound can accumulate in specific organelles, such as mitochondria and the endoplasmic reticulum, where it exerts its biological effects. The distribution of 3-Butyl-2-thioxoimidazolidin-4-one within tissues is influenced by factors such as tissue perfusion and the presence of binding proteins.

Subcellular Localization

The subcellular localization of 3-Butyl-2-thioxoimidazolidin-4-one plays a crucial role in its activity and function. It has been found to localize predominantly in the mitochondria, where it disrupts mitochondrial function and induces apoptosis . Additionally, the compound can be found in the nucleus, where it interacts with DNA and transcription factors to modulate gene expression. The localization of 3-Butyl-2-thioxoimidazolidin-4-one is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butyl-2-thioxoimidazolidin-4-one typically involves the reaction of butylamine with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbamate. This intermediate is then cyclized using chloroacetic acid under basic conditions to yield the desired thiohydantoin compound. The reaction conditions generally include:

    Temperature: Room temperature to moderate heating

    Solvent: Aqueous or organic solvents such as ethanol or methanol

    Catalysts: Potassium hydroxide or other bases

Industrial Production Methods

Industrial production of 3-Butyl-2-thioxoimidazolidin-4-one follows similar synthetic routes but on a larger scale. The process involves:

    Batch or continuous reactors: To ensure efficient mixing and reaction control

    Purification steps: Including crystallization, filtration, and drying to obtain high-purity product

    Quality control: Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to ensure product consistency

Analyse Chemischer Reaktionen

Types of Reactions

3-Butyl-2-thioxoimidazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form corresponding alcohols.

    Substitution: The nitrogen and sulfur atoms can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Amines, thiols, and halides

Major Products Formed

    Oxidation products: Sulfoxides and sulfones

    Reduction products: Alcohols

    Substitution products: Various substituted thiohydantoins

Vergleich Mit ähnlichen Verbindungen

3-Butyl-2-thioxoimidazolidin-4-one can be compared with other thiohydantoin derivatives, such as:

  • 3-Phenyl-2-thioxoimidazolidin-4-one
  • 3-Methyl-2-thioxoimidazolidin-4-one
  • 3-Ethyl-2-thioxoimidazolidin-4-one

Uniqueness

  • Substituent effects: The butyl group in 3-Butyl-2-thioxoimidazolidin-4-one provides unique steric and electronic properties, influencing its reactivity and biological activity.
  • Biological activity: The specific substitution pattern can lead to different biological activities, making 3-Butyl-2-thioxoimidazolidin-4-one a valuable compound for targeted research.

By understanding the detailed properties and applications of 3-Butyl-2-thioxoimidazolidin-4-one, researchers can further explore its potential in various scientific and industrial fields.

Eigenschaften

IUPAC Name

3-butyl-2-sulfanylideneimidazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2OS/c1-2-3-4-9-6(10)5-8-7(9)11/h2-5H2,1H3,(H,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIPAXYGBULGOLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)CNC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60400941
Record name 3-butyl-2-thioxoimidazolidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60400941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162150-91-6
Record name 3-butyl-2-thioxoimidazolidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60400941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Butyl-2-thioxoimidazolidin-4-one
Reactant of Route 2
3-Butyl-2-thioxoimidazolidin-4-one
Reactant of Route 3
3-Butyl-2-thioxoimidazolidin-4-one
Reactant of Route 4
3-Butyl-2-thioxoimidazolidin-4-one
Reactant of Route 5
3-Butyl-2-thioxoimidazolidin-4-one
Reactant of Route 6
3-Butyl-2-thioxoimidazolidin-4-one
Customer
Q & A

Q1: How does the substitution of oxygen by sulfur in the imidazolidine-2,4-dione scaffold influence the affinity for the CB1 receptor?

A: Research indicates that replacing the oxygen atom with a sulfur atom in the imidazolidine-2,4-dione (hydantoin) scaffold to yield 5,5'-diphenyl-2-thioxoimidazolidin-4-one (thiohydantoin) derivatives leads to an increase in binding affinity for the human CB1 cannabinoid receptor. [] This suggests that the sulfur atom contributes favorably to the interaction with the receptor, potentially through enhanced lipophilicity or altered binding interactions. Notably, this structural modification does not seem to affect the functional activity of the compounds as inverse agonists, as determined by [(35)S]GTPγS binding assays. []

Q2: What is the significance of the 5,5'-bis-(4-iodophenyl) and 3-allyl substituents in 5,5'-bis-(4-iodophenyl)-3-butyl-2-thioxoimidazolidin-4-one (31) and 3-allyl-5,5'-bis(4-bromophenyl)-2-thioxoimidazolidin-4-one (32) for CB1 receptor affinity?

A: Compounds 31 and 32 exhibit the highest affinity for the CB1 receptor among the synthesized thiohydantoins. [] The presence of bulky, halogenated aromatic rings at the 5,5'-positions, specifically 4-iodophenyl in 31 and 4-bromophenyl in 32, likely contributes to increased binding affinity, potentially through interactions with hydrophobic pockets in the receptor. The 3-butyl and 3-allyl substituents, respectively, might further optimize the molecule's orientation and interactions within the binding site. Further studies exploring the structure-activity relationships of these specific substituents could provide more detailed insights into their contribution to CB1 receptor affinity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.